
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose is a complex oligopeptide compound that consists of a sequence of amino acids linked to a D-glucopyranose sugar molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For industrial-scale production, the synthesis may involve automated peptide synthesizers to enhance efficiency and yield. Additionally, large-scale purification techniques such as preparative HPLC and lyophilization are employed to obtain the final product.
化学反応の分析
Types of Reactions
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of substituted peptide derivatives.
科学的研究の応用
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of 6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit enzyme activity or activate receptor-mediated signaling cascades.
類似化合物との比較
Similar Compounds
Tyrosyl-D-alanyl-glycyl-phenylalanyl-leucyl-arginine succinate: Another oligopeptide with similar amino acid composition.
Glycyl-D-phenylalanine: A simpler dipeptide with related structural features.
Uniqueness
6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose is unique due to its specific sequence and the presence of the D-glucopyranose moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
133733-37-6 |
|---|---|
分子式 |
C34H47N5O12 |
分子量 |
717.8 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C34H47N5O12/c1-19(2)12-25(34(50)51-18-27(43)31(47)30(46)26(42)17-40)39-33(49)24(14-20-6-4-3-5-7-20)38-29(45)16-36-28(44)15-37-32(48)23(35)13-21-8-10-22(41)11-9-21/h3-11,17,19,23-27,30-31,41-43,46-47H,12-16,18,35H2,1-2H3,(H,36,44)(H,37,48)(H,38,45)(H,39,49)/t23-,24-,25-,26-,27+,30+,31+/m0/s1 |
InChIキー |
WDONICSJKNKDCQ-CWDJXBEVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)OCC(C(C(C(C=O)O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


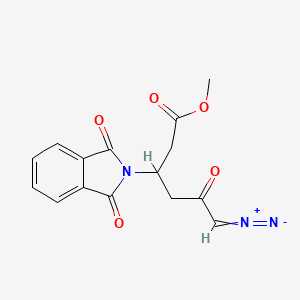
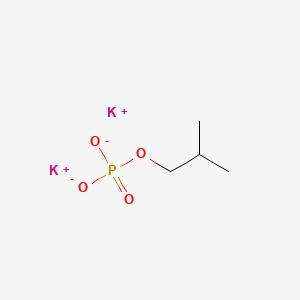
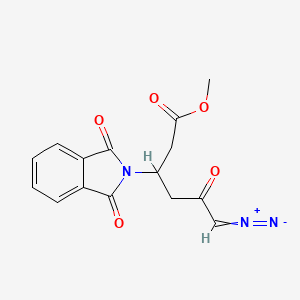
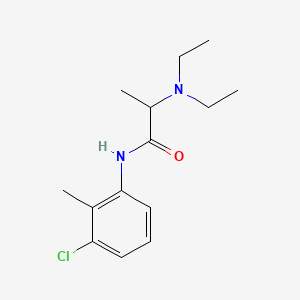






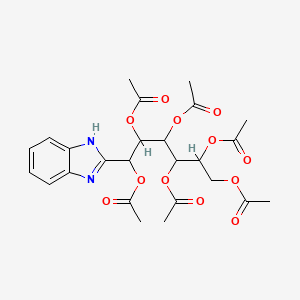

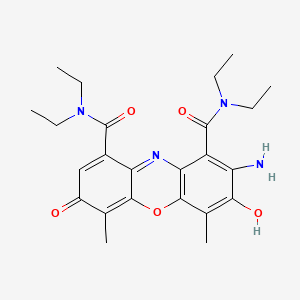
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
